![molecular formula C22H26FNO2 B2969817 1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1797960-63-4](/img/structure/B2969817.png)
1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as 4'-fluoro-4-methoxy-α-Pyrrolidinopropiophenone (4F-PPP), is a synthetic designer drug that belongs to the class of cathinone derivatives. It was first synthesized in the early 2000s and has gained popularity among recreational drug users due to its stimulant effects. In recent years, there has been growing interest in studying the scientific research applications of 4F-PPP.
Scientific Research Applications
Synthesis and Imaging Applications
1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, and compounds with similar structures, have been explored for their potential in synthesizing radioligands for imaging purposes. For instance, compounds like (R)-1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methylamino-propan-2-ol and (S,S)-1-cyclopentyl-2-(5-fluoro2-methoxy-phenyl)-1-morpholin-2-yl-ethanol have been synthesized and found to be potent inhibitors of norepinephrine reuptake. These compounds were evaluated for their potential as radioligands for imaging central norepinephrine transporters with PET, highlighting the utility of such structures in the development of diagnostic tools in neurology and psychiatry (Schou et al., 2006).
Antimicrobial Activity
Compounds with structural similarities to 1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(4-methoxyphenyl)propan-1-one have been synthesized and their antimicrobial activities evaluated. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed promising results against various microbial strains, showcasing the potential of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Protein Kinase Inhibition
Azepane derivatives, similar in structure to the compound , have been explored for their inhibitory activity against protein kinases, particularly PKB-alpha. Structure-based optimization of these derivatives has led to the development of compounds with significant inhibitory activity and plasma stability, suggesting their potential in therapeutic applications related to kinase-dependent pathways (Breitenlechner et al., 2004).
Antibacterial Activity
The synthesis of secondary propanaryl-amines derived from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine and their subsequent evaluation revealed high antibacterial activity. This underscores the potential of structurally similar compounds in the development of new antibacterial drugs (Arutyunyan et al., 2017).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-26-21-12-5-17(6-13-21)7-14-22(25)24-15-3-2-4-19(16-24)18-8-10-20(23)11-9-18/h5-6,8-13,19H,2-4,7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKOQHZKKJLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)azepan-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.